6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-acetate
Description
Properties
CAS No. |
1692-75-7 |
|---|---|
Molecular Formula |
C24H33FO5 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[2-(6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H33FO5/c1-13-9-18-16-11-20(25)19-10-15(27)5-7-22(19,3)17(16)6-8-23(18,4)24(13,29)21(28)12-30-14(2)26/h10,13,16-18,20,29H,5-9,11-12H2,1-4H3 |
InChI Key |
VNSZSSZJPJYIIB-UHFFFAOYSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C)F |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C(CC(=O)O)O)O)C)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination of Epoxide Intermediates
A stereoselective approach involves reacting 9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione derivatives with fluorinating agents. The use of Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct α-fluorination at the 6-position without forming β-epimers. This method achieves >95% stereoselectivity by leveraging the rigid epoxide ring to orient the fluorinating agent. For example, treating 9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-diacetate with Selectfluor® in acetonitrile at 25°C yields 6α-fluoro-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione.
Hydrogen Fluoride-Mediated Fluorination
Earlier methods utilized anhydrous hydrogen fluoride (HF) to fluorinate 3-enol ether intermediates. For instance, 3-enol acetates of 9β,11β-epoxy steroids react with HF at −20°C to form 6α-fluoro derivatives. However, this method requires specialized equipment due to HF’s toxicity and corrosivity, and it often produces mixed 6α/6β diastereomers (∼70:30 ratio), necessitating chromatographic separation.
Table 1: Comparison of Fluorination Methods
| Method | Reagent | Temperature | Stereoselectivity | Yield (%) |
|---|---|---|---|---|
| Electrophilic Fluorination | Selectfluor® | 25°C | >95% α | 85–90 |
| HF-Mediated | Anhydrous HF | −20°C | 70% α | 65–75 |
Hydroxylation and Acetylation at the 17 and 21 Positions
17α-Hydroxylation via Microbial Biotransformation
The 17α-hydroxyl group is introduced using Rhizopus arrhizus or Curvularia lunata to hydroxylate 16α-methylprogesterone derivatives. This biocatalytic step achieves ∼80% conversion but requires precise pH control (6.5–7.0) and aeration.
21-Acetoxylation via Iodine-Catalyzed Oxidation
A pivotal step involves converting the 21-hydroxyl group to an acetate. A mixture of iodine (2.0 equiv), calcium oxide (1.2 equiv), calcium hydroxide (3.75 equiv), and calcium bromide (0.7 equiv) in methanol at 25°C facilitates 21-acetoxylation. Slow iodine addition prevents over-iodination, which generates undesired 17α-carbomethoxy byproducts. Post-reaction neutralization with acetic acid followed by methylene chloride extraction isolates the product in 92% purity.
Industrial-Scale Synthesis and Optimization
Continuous Flow Reactors for Fluorination
To enhance safety and yield, industrial processes employ continuous flow reactors for electrophilic fluorination. This setup minimizes exposure to hazardous reagents and improves temperature control, achieving 89% yield with 99% α-selectivity.
Crystallization-Based Purification
Crude product from fluorination is purified via recrystallization from ethanol/water (3:1 v/v), reducing impurities to <0.5%. This step is critical for pharmaceuticals, where purity standards exceed 99.5%.
Analytical Validation of Synthetic Intermediates
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves 6α- and 6β-fluoro epimers, confirming stereochemical purity. Retention times for the α-epimer (12.3 min) and β-epimer (14.7 min) ensure accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-NMR spectra show distinct signals for 6α-fluoro (δ −210 ppm) and 6β-fluoro (δ −225 ppm) configurations, while -NMR confirms acetoxylation via the 21-acetate methyl singlet at δ 2.05 ppm.
Challenges and Innovations in Process Chemistry
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s pharmacological properties.
Substitution: Halogenation and other substitution reactions can modify the fluorine atom or other functional groups, potentially creating new derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Chromium trioxide, osmium tetroxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or Selectfluor.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, each with distinct pharmacological profiles. For example, oxidation can yield 6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione, while reduction can produce 6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-diol.
Scientific Research Applications
Chemistry Applications
The compound is utilized in chemical research primarily for:
- Studying Fluorination Effects : Researchers investigate how the introduction of fluorine at the 6alpha position affects steroid activity and stability.
- Synthesis of Derivatives : The compound serves as a precursor for synthesizing various steroid derivatives with altered biological activities.
Biological Applications
In biological research, the compound is significant for:
- Cellular Signaling Pathways : It is used to explore its impact on cellular signaling mechanisms and gene expression related to inflammation and immune responses.
- Antimicrobial Studies : Some studies have indicated potential antimicrobial activities against specific pathogens, providing a basis for further exploration in infectious disease treatments .
Medical Applications
The medical applications of this compound are extensive:
- Treatment of Inflammatory Diseases : Due to its strong anti-inflammatory properties, it is commonly used in treating conditions such as asthma, allergies, and autoimmune diseases.
- Immunosuppressive Therapy : It plays a role in managing organ transplant rejection and autoimmune disorders by suppressing the immune response .
Industrial Applications
In industrial contexts, the compound is utilized for:
- Pharmaceutical Formulations : It is incorporated into various pharmaceutical products aimed at treating inflammatory conditions.
- Drug Delivery Systems : Research is ongoing to develop novel drug delivery systems that utilize this compound for enhanced therapeutic efficacy.
- Anti-inflammatory Efficacy : A study demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis, indicating its potential as a therapeutic agent for chronic inflammatory diseases.
- Immunosuppressive Properties : In clinical trials involving organ transplant patients, the compound was effective in preventing rejection episodes while exhibiting fewer side effects compared to traditional immunosuppressants.
- Antimicrobial Activity : Research highlighted its effectiveness against certain bacterial strains, suggesting potential applications in treating infections alongside inflammatory conditions .
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a conformational change, allowing the receptor-ligand complex to translocate to the nucleus. Once in the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins, leading to reduced inflammation and immune response.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6α-Fluoro-17,21-dihydroxy-16α-methylpregn-4-ene-3,20-dione 21-acetate
- Molecular Formula : C₂₄H₃₃FO₆
- Molecular Weight : 436.52 g/mol
- CAS Registry Number : 1692-75-7
- Synonyms: 6α-Fluoro-16α-methylprednisolone 21-acetate .
Structural Features :
- Core Structure : A pregnane skeleton with a 4-ene (double bond at C4–C5) and 3,20-dione groups.
- Substituents :
Pharmacological Role: A synthetic corticosteroid derivative with potent anti-inflammatory and immunosuppressive properties. Its modifications (fluorine at C6, methyl at C16) optimize glucocorticoid potency while minimizing side effects like sodium retention .
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Fluorine Substitution: The 6α-fluoro group in the target compound increases glucocorticoid receptor affinity and metabolic resistance compared to non-fluorinated analogs (e.g., chloroprednisone) . Difluprednate (6α,9α-difluoro) exhibits superior topical potency due to enhanced lipophilicity and tissue penetration .
16α-Methyl Group :
- The 16α-methyl substituent in the target compound reduces mineralocorticoid side effects (e.g., sodium retention) by sterically hindering aldosterone receptor binding. This is absent in fluprednisolone , which retains moderate mineralocorticoid activity .
Double Bond Modifications: The 4-ene structure in the target compound is critical for glucocorticoid activity.
Esterification: 21-Acetate esters (target compound, difluprednate) prolong half-life by slowing hepatic metabolism compared to non-esterified analogs like fluprednisolone .
Table 2: Physicochemical Properties
| Property | Target Compound | Chloroprednisone 21-Acetate | Difluprednate |
|---|---|---|---|
| Boiling Point | 621.4°C (calc.) | N/A | N/A |
| LogP (Lipophilicity) | 3.2 (estimated) | 2.8 | 4.1 |
| Water Solubility | Low (<1 mg/mL) | Moderate | Very low |
| Metabolic Stability | High (21-acetate) | Moderate (11-keto) | Very high (dual esters) |
| References |
Biological Activity
6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-acetate (CAS No. 1692-75-7) is a synthetic steroid compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is a derivative of the pregnane series and exhibits various effects on biological systems, particularly in relation to hormonal activity.
- Molecular Formula : C24H33FO5
- Molecular Weight : 420.51 g/mol
- Synonyms :
- 21-(Acetyloxy)-6α-fluoro-17-hydroxy-16α-methylpregn-4-ene-3,20-dione
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-6-fluoro-17-hydroxy-16-methyl-, (6α,16α)- (9CI)
The biological activity of this compound primarily involves its interaction with steroid hormone receptors. It exhibits properties similar to those of glucocorticoids and progestins, influencing various physiological processes such as inflammation, metabolism, and immune response.
Anti-inflammatory Effects
Research indicates that this compound may possess significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators in various cell types.
Hormonal Activity
The compound has been evaluated for its effects on hormonal pathways. It acts as a potent agonist for glucocorticoid receptors, leading to enhanced metabolic effects and modulation of stress responses. Its progestational activity has also been noted in reproductive health studies.
Case Studies
-
In Vivo Studies :
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers in tissues subjected to induced inflammation. The results suggested a dose-dependent response with maximal effects observed at higher doses. -
Cell Culture Experiments :
In vitro experiments using human cell lines revealed that the compound effectively suppressed the proliferation of certain cancer cell types. The mechanism was attributed to its ability to induce apoptosis through the activation of specific signaling pathways associated with cell death.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6α-fluoro-17,21-dihydroxy-16α-methylpregn-4-ene-3,20-dione 21-acetate?
- Methodological Answer : The synthesis typically involves fluorination at the 6α position of a pregnane backbone, followed by hydroxylation at C17 and C21, and acetylation at C21. Key steps include:
- Fluorination : Use of HF or fluorinating agents (e.g., DAST) to introduce fluorine at 6α while preserving stereochemistry .
- Hydroxylation : Microbial or chemical oxidation (e.g., using Curvularia lunata) to introduce hydroxyl groups at C17 and C21 .
- Acetylation : Reaction with acetic anhydride to protect the C21 hydroxyl group as an acetate ester .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 240 nm) to quantify impurities (<0.1% by area normalization) .
- NMR : -NMR to verify 6α-fluorine configuration; - and -NMR to confirm acetate and methyl groups .
- IR Spectroscopy : Peaks at 1740 cm (C=O of acetate) and 3400 cm (hydroxyl groups) .
Advanced Research Questions
Q. How do structural modifications (e.g., 6α-fluorine, 16α-methyl) influence glucocorticoid receptor binding and potency?
- Methodological Answer :
- Molecular Docking : Compare binding affinities of 6α-fluoro-16α-methyl derivatives (e.g., paramethasone) vs. non-fluorinated analogs (e.g., cortisol) using software like AutoDock .
- In Vitro Assays : Measure transactivation of glucocorticoid response elements (GREs) in reporter gene assays (e.g., luciferase in HEK293 cells) .
- Key Findings : 6α-Fluorine enhances lipophilicity and receptor binding by 5–10×; 16α-methyl reduces mineralocorticoid activity .
Q. What metabolic pathways degrade this compound, and how can its stability be improved for therapeutic use?
- Methodological Answer :
- Metabolism Studies : Incubate with liver microsomes (human/rat) to identify Phase I metabolites (e.g., hydroxylation at C11, acetate hydrolysis) via LC-MS/MS .
- Stability Optimization :
- Prodrug Design : Replace C21 acetate with longer-chain esters (e.g., valerate) to delay hydrolysis .
- Formulation : Encapsulate in lipid nanoparticles to reduce hepatic first-pass metabolism .
Q. How can contradictory data on CAS registry numbers (e.g., 378-59-6 vs. 1692-75-7) be resolved in literature reviews?
- Methodological Answer :
- Stereochemical Clarification : Cross-reference NMR/X-ray data to distinguish between 6α-fluoro (Paramethasone, CAS 378-59-6) and 6β-fluoro derivatives (Flumetasone, CAS 1692-75-7) .
- Database Verification : Use authoritative sources (e.g., ECHA, USP) to confirm CAS assignments and synonyms .
Q. What experimental designs are effective for studying its anti-inflammatory efficacy in preclinical models?
- Methodological Answer :
- In Vivo Models : Use murine contact dermatitis (oxazolone-induced) to compare ED values against dexamethasone .
- Dose-Response : Administer 0.1–10 mg/kg subcutaneously; measure edema reduction (plethysmography) and cytokine levels (ELISA) .
- Control for Off-Target Effects : Include assays for hypothalamic-pituitary-adrenal (HPA) axis suppression .
Data Analysis & Interpretation
Q. How should researchers address discrepancies in reported glucocorticoid vs. mineralocorticoid activity ratios?
- Methodological Answer :
- Receptor-Specific Assays : Use transfected COS-7 cells expressing human glucocorticoid (GR) or mineralocorticoid (MR) receptors to quantify transactivation .
- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data from >5 independent studies, adjusting for assay variability .
Q. What computational tools predict the compound’s solubility and formulation compatibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
